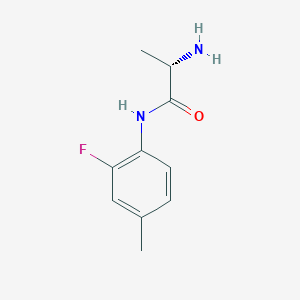

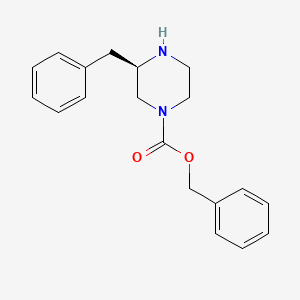

3-(Benzyloxy)oxan-4-amine

Overview

Description

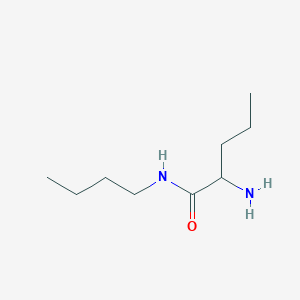

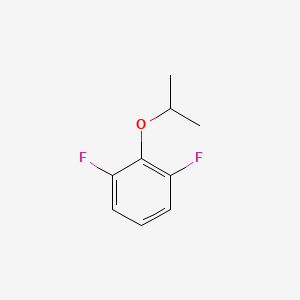

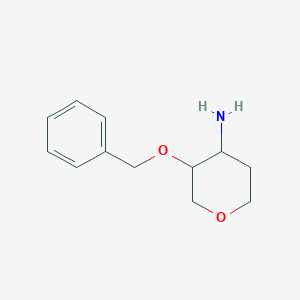

3-(Benzyloxy)oxan-4-amine is a chemical compound with the CAS Number: 1218372-54-3 . It has a molecular weight of 207.27 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1,5-anhydro-2-O-benzyl-3,4-dideoxypentitol . The Inchi Code is 1S/C12H17NO2/c13-11-6-7-14-9-12 (11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 . For a detailed molecular structure, it would be best to refer to a chemistry database or a research paper.Physical And Chemical Properties Analysis

3-(Benzyloxy)oxan-4-amine is a liquid at room temperature . For more detailed physical and chemical properties, it would be best to refer to a specific Material Safety Data Sheet (MSDS) or a chemistry database.Scientific Research Applications

Electro-oxidative C(sp3)–H Amination

A study developed a method for electrooxidative C(sp3)–H amination via intermolecular oxidative C(sp3)–H/N–H cross-coupling under metal- and oxidant-free conditions. This process allows for the smooth reaction of C(sp3)–H bonds adjacent to oxygen, nitrogen, and sulfur atoms with various amines, producing corresponding products with moderate to good yields. This method includes benzylic and allylic C(sp3)–H bonds and provides insights into the mechanism, suggesting that the C–H cleavage of tetrahydrofuran may not be involved in the rate-determining step (Wu et al., 2017).

Protonation and O-O Bond Cleavage in Diiron Enzymes

Research on the oxygenation of a diiron(II) complex related to "3-(Benzyloxy)oxan-4-amine" showed the formation of a metastable peroxodiferric intermediate. The protonation of this intermediate at the oxo bridge leads to the cleavage of the peroxo O-O bond and formation of a high-valent diiron complex, mimicking steps in the activation cycle of ribonucleotide reductase. This provides significant insights into the proton-assisted O-O bond cleavage in nonheme diiron enzymes (Cranswick et al., 2012).

Synthesis of Tetramates

A method for preparing 3,5-unsubstituted 4-O-benzyl tetramates from methyl (E)-3-benzyloxy-4-oxobut-2-enoate through a reductive amination-lactamization sequence was demonstrated. This provides a general entry to tetramates, important building blocks in organic synthesis (Paintner et al., 2002).

Antifungal Activity

A study synthesized a novel series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases and evaluated their antifungal activity against several human pathogenic fungal strains. Some compounds exhibited promising antifungal activity, highlighting the potential of "3-(Benzyloxy)oxan-4-amine" derivatives in developing new antifungal drugs (Nimbalkar et al., 2016).

Microwave-assisted Synthesis

Research on microwave-assisted synthesis of hyperbranched epoxide-amine adducts from 4-(2,3-epoxypropyl-1-oxy)benzonitrile showed the formation of oligomers containing up to six repeating units. This study demonstrates the potential of microwave-assisted reactions in synthesizing complex structures efficiently (Theis et al., 2009).

properties

IUPAC Name |

3-phenylmethoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZHBGRHGFTYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)oxan-4-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R)-2-Phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B3223469.png)